

Crystal structure of 1-(4-Bromophenyl)imidazole and its derivatives

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)imidazole

Cat. No.: B157041

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An In-depth Technical Guide on the Crystal Structure of **1-(4-Bromophenyl)imidazole** and Its Derivatives

This technical guide provides a comprehensive overview of the crystal structure of **1-(4-bromophenyl)imidazole** and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes a compilation of crystallographic data, detailed experimental protocols for synthesis and crystallization, and visualizations of experimental workflows.

Introduction to 1-(4-Bromophenyl)imidazole Derivatives

Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities. The introduction of a 4-bromophenyl group to the imidazole core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a site for further functionalization. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the crystallographic data and synthetic methodologies for several **1-(4-bromophenyl)imidazole** derivatives.

Crystal Structure Data of 1-(4-Bromophenyl)imidazole Derivatives

The following tables summarize the crystallographic data for various derivatives of **1-(4-bromophenyl)imidazole**. These data have been compiled from published research articles and provide a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for **1-(4-Bromophenyl)imidazole** Derivatives

Co	Che	mp	mic	Cry	Spa	oun	al	stal	ce	a	b	c	α	β (°)	γ (°)	V (Å ³)	Z	Ref.
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me	a																	

1-																	
(4-																	
bro																	
mop																	
hen																	
yl)-2																	
-(2-																	
met																	
hyl-	C ₁₂	Orth															
4-	H ₁₁	orho	Pbc	8.21	11.4	28.7											
nitro	BrN	mbi	a	67(7	19(1	50(2	90	90	90					269	8	[1]	
-1H-	⁴ O ₃	c)))								7.5			
imid																	
azol																	
-1-																	
yl)et																	
han																	
one																	
oxi																	
me																	
2-	C ₂₃	Tricli	P-1	8.84	9.85	13.0	80.7	87.0	73.1	106	2			[2]			
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H-											
imid											
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(4-											
Bro											
mop											
hen											
yl)-2	C ₁₅	Mon	P2 ₁ /	12.2	5.71	19.0		106.		128	
-	H ₁₁	oclin	c	89(2	2(1)	11(4	90	12(1	90	1.3(4
phe	BrN	ic))))))		4)	
nyl-	₂										
1H-											
imid											
azol											
e											

4-	C ₁₅	Mon	P2 ₁ /	12.3	5.68	19.9	90	105.	90	134	4
(4-	H ₁₀	oclin	c	12(2	9(1)	89(4		78(1		9.1(
Bro	BrCl	ic))))))		4)	
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mop	C_{22}	Mon	P2 ₁ /	10.8	12.5	13.6		109.		175
hen	H ₁₇	oclin	n	56(2	43(3	87(3	90	87(2	90	1.5(
yl)-2	BrN	ic)))))))	4
-	2									7)

phe
nyl-
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Experimental Protocols

Detailed methodologies for the synthesis and crystallization of key **1-(4-bromophenyl)imidazole** derivatives are provided below. These protocols are essential for reproducing the synthesis of these compounds for further research.

Synthesis and Crystallization of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime[1]

Synthesis of the intermediate:

- A mixture of 2-Bromo-1-(4-bromophenyl)ethanone (0.278 g, 1 mmol) and 2-methyl-4-nitro-1H-imidazole (0.127 g, 1 mmol) is prepared in 20 ml of ethanol.
- The mixture is stirred for several minutes at 85 °C in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) as catalysts.

- The resulting precipitate is filtered and purified by recrystallization to obtain a white powder.

Synthesis of the final product and crystallization:

- The purified white product is mixed with six equivalents of hydroxylamine hydrochloride in ethanol.
- K_2CO_3 is added as a catalyst.
- The mixture is stirred under reflux for 2 hours.
- Colorless, block-shaped single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solution in air.

Synthesis and Crystallization of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole[2]

This compound is synthesized via an azo coupling reaction.

- 3,4-bis(4-methoxyphenyl)imidazole is reacted with 4-bromophenyldiazonium tetrafluoroborate.
- The product is purified and single crystals are grown for X-ray diffraction analysis. Data for the crystal structure was collected at 120 K.

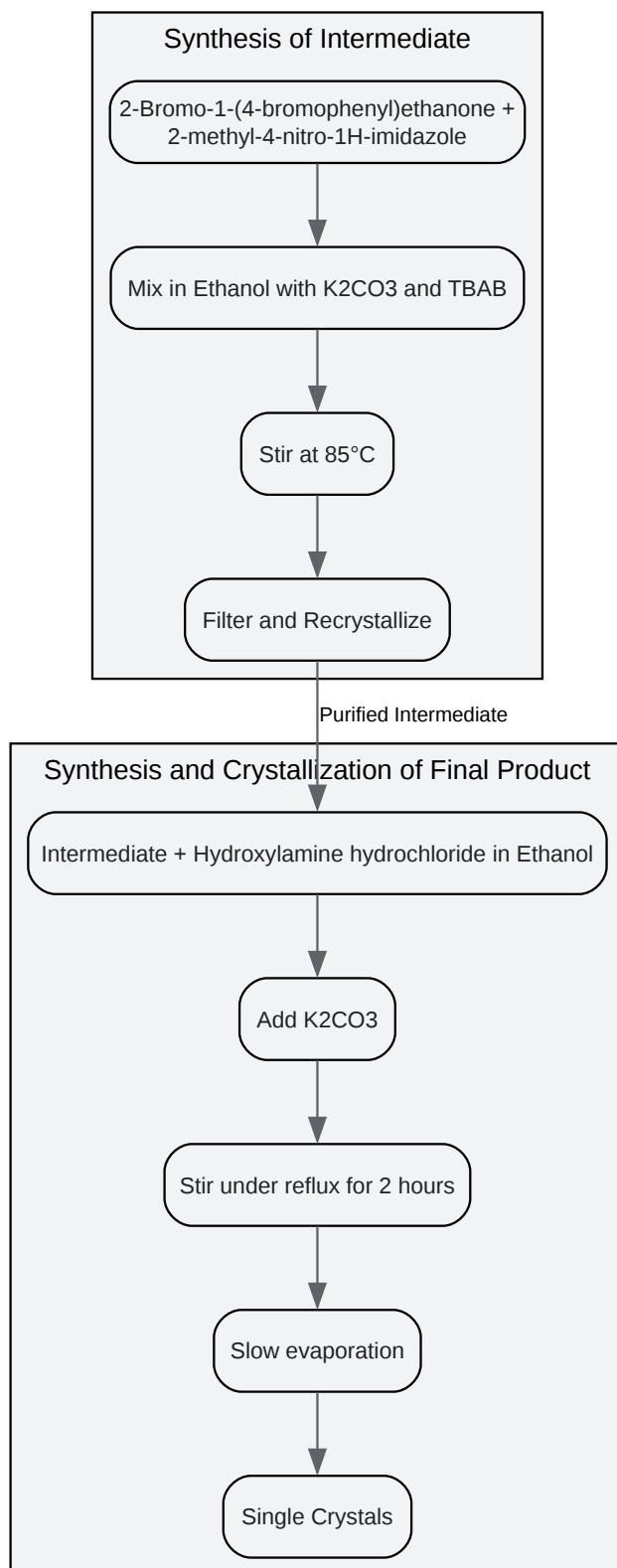
General Synthesis of 2,4-Disubstituted-1H-imidazoles

A catalyst-free synthesis method for 2,4-disubstituted-1H-imidazoles involves a [3+2] cyclization of vinyl azides with amidines. While not specific to **1-(4-bromophenyl)imidazole**, this general protocol can be adapted for derivatives.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of **1-(4-bromophenyl)imidazole** derivatives.

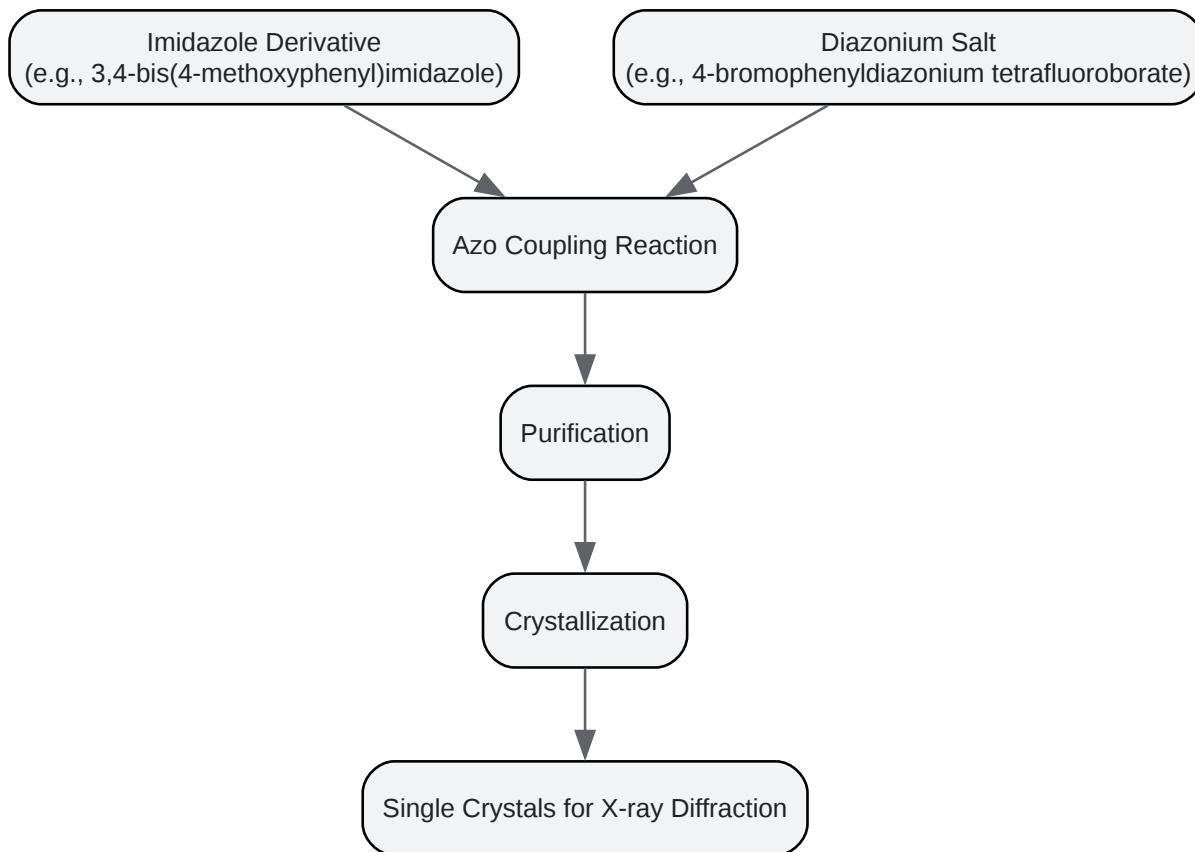
Workflow for the Synthesis of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime



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Caption: Synthetic workflow for 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime.

General Workflow for Azo Coupling Reaction

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Caption: General workflow for the synthesis of azo-coupled imidazole derivatives.

Conclusion

The crystal structures of **1-(4-bromophenyl)imidazole** derivatives reveal a diversity of molecular conformations and packing arrangements, influenced by the nature and position of substituents on the imidazole and phenyl rings. The provided crystallographic data serves as a valuable resource for computational modeling and understanding intermolecular interactions that govern the solid-state properties of these compounds. The detailed experimental protocols

offer a practical guide for the synthesis of these molecules, enabling further exploration of their therapeutic potential. This guide provides a foundational dataset for researchers working on the development of novel imidazole-based therapeutic agents.

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